(E)-1-Methoxy-2-(1-propenyl)benzene

Toxicology Flavor Safety Isomer Purity

Trans-Anethole ((E)-1-Methoxy-2-(1-propenyl)benzene, CAS 2077-36-3) is the predominant E-isomer of anethole, a phenylpropanoid derivative accounting for approximately 90% of naturally occurring anethole. It is a clear, colorless to pale yellow liquid with a characteristic sweet, anise-like odor and sweet taste profile, widely sourced from essential oils of anise, star anise, and fennel.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 2077-36-3
Cat. No. B12665700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Methoxy-2-(1-propenyl)benzene
CAS2077-36-3
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC=CC1=CC=CC=C1OC
InChIInChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3/b6-3+
InChIKeySQNQPRDLKOZZJK-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trans-Anethole (CAS 2077-36-3): Essential Phenylpropanoid for Flavor, Fragrance & Bioactivity Screening


Trans-Anethole ((E)-1-Methoxy-2-(1-propenyl)benzene, CAS 2077-36-3) is the predominant E-isomer of anethole, a phenylpropanoid derivative accounting for approximately 90% of naturally occurring anethole [1]. It is a clear, colorless to pale yellow liquid with a characteristic sweet, anise-like odor and sweet taste profile, widely sourced from essential oils of anise, star anise, and fennel . The compound exhibits moderate lipophilicity (LogP ~2.73) and a molecular weight of 148.20 g/mol [2], positioning it as a key flavor ingredient, fragrance component, and bioactive reference standard in antimicrobial, antioxidant, and enzymatic inhibition assays.

Procurement Alert: Why Substituting 'Anethole' Without Specifying the E-Isomer (Trans-Anethole, CAS 2077-36-3) Introduces Unacceptable Risk


Generic 'anethole' comprises two geometric isomers, trans-anethole and cis-anethole, with critically divergent safety and sensory profiles. The cis (Z) isomer exhibits animal toxicity 15–38 times greater than the trans (E) isomer . Consequently, synthetic trans-anethole is often contaminated with higher cis-isomer levels than natural isolates , and flavor formulations specify stringent cis-isomer limits (e.g., ≤1.0% in star anise oil) [1]. Furthermore, the positional isomer estragole (methyl chavicol) has been identified as a potent carcinogen and contributes negligibly to target anise aroma, rendering its presence an undesirable byproduct rather than a functional substitute [2]. Therefore, specifying (E)-1-Methoxy-2-(1-propenyl)benzene by CAS 2077-36-3 and verifying trans purity is essential for ensuring safety compliance, flavor fidelity, and consistent bioassay results.

Trans-Anethole (CAS 2077-36-3) Technical Evidence: Quantitative Differentiation vs. Key Analogs


Safety-Driven Selection: Trans-Anethole Exhibits 15–38× Lower Animal Toxicity vs. Cis-Anethole

Trans-Anethole demonstrates dramatically lower toxicity compared to its cis geometric isomer. The cis (Z) isomer is reported to be 15–38 times more toxic to animals than the trans (E) isomer . This critical safety differential mandates strict control of cis-isomer content in trans-anethole destined for human consumption or animal feed applications.

Toxicology Flavor Safety Isomer Purity

Flavor Impact Dominance: Trans-Anethole Delivers the Highest Odor Activity Value (OAV) in Anise Systems, Outperforming Estragole and Anisaldehyde

In sensory analysis of fennel and anise systems, trans-anethole exhibits the highest odor activity value (OAV) among key volatiles, surpassing both estragole and anisaldehyde. Odor activity values (OAVs) were calculated by dividing compound concentration by its recognition threshold in water, revealing the highest OAV for trans-anethole, followed by estragole and then anisaldehyde [1]. Furthermore, sensory omission experiments confirmed that estragole had no odor impact on the overall flavor of fennel tea, whereas trans-anethole was identified as a character impact compound essential for authentic fennel/anise aroma [2].

Flavor Chemistry Sensory Science Aroma Analysis

Antibacterial Strain Selectivity: Trans-Anethole Demonstrates Targeted Activity Against E. faecalis (MIC 500–1000 μg/mL) While Inactive Against E. cloacae

Trans-anethole displays species- and strain-specific antibacterial activity. In a study evaluating food-borne bacterial strains, trans-anethole exhibited no antibacterial activity against any Enterobacter cloacae strains tested at any concentration. However, it demonstrated an antibacterial effect against five of six Enterococcus faecalis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 500 μg/mL to 1000 μg/mL [1]. This pattern of selective activity is critical for researchers designing targeted antimicrobial screens or evaluating natural preservative candidates.

Antimicrobial Screening Food Safety Natural Preservatives

α-Glucosidase Inhibition: Trans-Anethole-Rich Essential Oil (91.44% Purity) Demonstrates 1.86× Superior Potency vs. Acarbose

An essential oil containing 91.44% trans-anethole (with minor components estragole 2.98% and cis-anethole 2.55%) exhibited remarkable α-glucosidase inhibitory activity. The oil displayed an IC50 of 0.677 mg/mL against α-glucosidase, which was approximately two-fold more potent than the clinical antidiabetic drug acarbose (IC50 1.26 mg/mL) tested under identical conditions [1]. While this represents activity of the whole essential oil rather than isolated pure trans-anethole, the high trans-anethole content (91.44%) strongly implicates it as the primary active principle driving this enzyme inhibition.

Antidiabetic Screening Enzyme Inhibition Natural Product Pharmacology

Antioxidant Activity: Trans-Anethole-Rich Oil Shows Moderate Free Radical Scavenging Capacity (DPPH IC50 18.48 mg/mL; ABTS IC50 3.97 mg/mL)

The essential oil from Clausena harmandiana, composed of 91.44% trans-anethole, demonstrated measurable antioxidant activity across multiple assay platforms. The oil scavenged DPPH radicals with an IC50 of 18.48 mg/mL and ABTS radicals with an IC50 of 3.97 mg/mL, while exhibiting FRAP reducing capacity of 3.74 mg TEAC/g extract [1]. These values provide a quantitative baseline for antioxidant potential, though direct comparison to pure trans-anethole standard is not available in this dataset.

Antioxidant Screening Free Radical Scavenging Natural Antioxidants

Regulatory Safety Clearance: Trans-Anethole Holds GRAS Status and Defined NOAEL (120 mg/kg bw/day) Supporting Procurement for Food/Feed Applications

Trans-anethole has been reaffirmed as Generally Recognized as Safe (GRAS) by the FEMA Expert Panel based on comprehensive safety evaluation [1]. The evaluation identified a No Observed Adverse Effect Level (NOAEL) of 120 mg trans-anethole/kg body weight/day in female rats from a 2+ year chronic study [2]. At typical flavor use levels, human intake is estimated at approximately 54 μg/kg body weight/day—more than 2,000-fold below the NOAEL [3]. The compound is approved as a sensory feed additive for all avian species up to 25 mg/kg complete feed, and is considered not irritant to skin and eyes [4].

Regulatory Compliance Food Safety GRAS Determination

Trans-Anethole (CAS 2077-36-3): Optimal Use Cases Derived from Comparative Evidence


Authentic Anise/Fennel Flavor Formulation Requiring High-Impact Aroma with Minimal Off-Notes

For flavor houses and food manufacturers developing anise, licorice, or fennel profiles, trans-anethole (CAS 2077-36-3) is the indispensable character impact compound. Quantitative sensory analysis confirms trans-anethole exhibits the highest odor activity value (OAV) among all fennel volatiles, outperforming both estragole and anisaldehyde [1]. Critically, estragole—a common co-occurring isomer—was shown to have no odor impact on the overall flavor of fennel tea, while trans-anethole was identified as an essential character impact compound [2]. Therefore, sourcing high-purity trans-anethole with controlled cis-anethole levels (typically ≤1.0%) [3] is essential for achieving authentic flavor while minimizing carcinogenic estragole content.

Safety-Certified Flavoring Agent for Food, Beverage, and Animal Feed Applications

Procurement professionals in the food, beverage, and animal nutrition sectors should prioritize trans-anethole over mixed isomer preparations or estragole-rich materials due to its well-defined and favorable safety profile. Trans-anethole holds FEMA GRAS status (No. 2086) and is reaffirmed as safe for human consumption at typical intake levels of 54 μg/kg body weight/day, with a NOAEL of 120 mg/kg bw/day providing a margin of exposure exceeding 2,000-fold [1]. In animal feed, EFSA has authorized trans-anethole for use in all avian species up to 25 mg/kg complete feed, with no safety concerns for consumers of animal products [2]. The dramatic 15–38× lower toxicity compared to cis-anethole [3] makes trans-isomer purity verification a critical procurement specification.

Antimicrobial Screening of Natural Product Libraries Against Gram-Positive Food-Borne Pathogens

Researchers conducting antimicrobial susceptibility testing should consider trans-anethole as a reference compound when screening natural product libraries against Enterococcus faecalis, a clinically relevant food-borne pathogen. Trans-anethole exhibits reproducible antibacterial activity against E. faecalis with MIC values ranging from 500–1000 μg/mL, while being completely inactive against the related Enterobacter cloacae [1]. This strain-selective profile makes trans-anethole useful as a specificity control in antimicrobial assays and as a starting point for structure-activity relationship studies exploring phenylpropanoid antibacterial mechanisms.

α-Glucosidase Inhibition Screening for Antidiabetic Drug Discovery

Investigators pursuing natural product-derived α-glucosidase inhibitors for postprandial hyperglycemia management should include trans-anethole-rich essential oils or pure trans-anethole in screening cascades. Essential oil containing 91.44% trans-anethole demonstrated α-glucosidase inhibitory activity (IC50 = 0.677 mg/mL) approximately 1.86-fold more potent than the clinical drug acarbose (IC50 = 1.26 mg/mL) [1]. While further studies with isolated pure trans-anethole are warranted, this quantitative benchmark positions trans-anethole-containing preparations as promising hits for antidiabetic lead discovery programs.

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